molecular formula C19H23ClN4O4S B6128779 3-chloro-4-(1-methylsulfonylpiperidin-4-yl)oxy-N-(1-pyrimidin-4-ylethyl)benzamide

3-chloro-4-(1-methylsulfonylpiperidin-4-yl)oxy-N-(1-pyrimidin-4-ylethyl)benzamide

Cat. No.: B6128779
M. Wt: 438.9 g/mol
InChI Key: NLBJUIDOEHMWNE-UHFFFAOYSA-N
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Description

3-chloro-4-(1-methylsulfonylpiperidin-4-yl)oxy-N-(1-pyrimidin-4-ylethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a chloro group, a methylsulfonylpiperidinyl group, and a pyrimidinylethyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-(1-methylsulfonylpiperidin-4-yl)oxy-N-(1-pyrimidin-4-ylethyl)benzamide typically involves multiple steps, including the formation of the benzamide core, the introduction of the chloro group, and the attachment of the methylsulfonylpiperidinyl and pyrimidinylethyl groups. Common synthetic routes may involve:

    Formation of the Benzamide Core: This can be achieved through the reaction of 3-chloro-4-hydroxybenzoic acid with appropriate amines under amide coupling conditions.

    Introduction of the Methylsulfonylpiperidinyl Group: This step may involve the reaction of piperidine with methylsulfonyl chloride, followed by attachment to the benzamide core through nucleophilic substitution.

    Attachment of the Pyrimidinylethyl Group: This can be achieved through the reaction of pyrimidine derivatives with ethylating agents, followed by coupling with the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-(1-methylsulfonylpiperidin-4-yl)oxy-N-(1-pyrimidin-4-ylethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-chloro-4-(1-methylsulfonylpiperidin-4-yl)oxy-N-(1-pyrimidin-4-ylethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-4-(1-methylsulfonylpiperidin-4-yl)oxy-N-(1-pyrimidin-4-ylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-(1-methylsulfonylpiperidin-4-yl)oxy-N-(1-pyrimidin-4-ylethyl)benzamide: shares similarities with other benzamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-chloro-4-(1-methylsulfonylpiperidin-4-yl)oxy-N-(1-pyrimidin-4-ylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O4S/c1-13(17-5-8-21-12-22-17)23-19(25)14-3-4-18(16(20)11-14)28-15-6-9-24(10-7-15)29(2,26)27/h3-5,8,11-13,15H,6-7,9-10H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBJUIDOEHMWNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=NC=C1)NC(=O)C2=CC(=C(C=C2)OC3CCN(CC3)S(=O)(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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